Increased Lipophilicity vs. Unsubstituted Analog
The 2-methoxy substituent increases lipophilicity relative to the unsubstituted thiazole-4-methanol core. The target compound exhibits a calculated LogP of 0.644 , whereas thiazole-4-methanol (CAS 7036-04-6) has a calculated LogP of -0.0538 [1]. This represents an increase of approximately 0.70 log units, indicating a greater propensity to partition into nonpolar environments such as lipid bilayers.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.644 |
| Comparator Or Baseline | Thiazole-4-methanol (CAS 7036-04-6): LogP = -0.0538 |
| Quantified Difference | ΔLogP ≈ +0.70 |
| Conditions | Computational prediction (XLogP3 / ACD/LogP) |
Why This Matters
Higher LogP can enhance passive membrane permeability in downstream drug candidates, potentially improving oral bioavailability or CNS penetration.
- [1] Chembase. 1,3-thiazol-4-ylmethanol. CAS 7036-04-6. https://www.chembase.cn View Source
